molecular formula C19H13N3O4 B224119 (E)-[PHENYL(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-NITROBENZOATE

(E)-[PHENYL(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-NITROBENZOATE

Cat. No.: B224119
M. Wt: 347.3 g/mol
InChI Key: RAYNBWCXEMCKJN-DYTRJAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime is a chemical compound with the molecular formula C19H13N3O4. It is known for its unique structure, which includes a phenyl group, a pyridinyl group, and a nitrobenzoyl oxime moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[PHENYL(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-NITROBENZOATE typically involves the reaction of phenyl(4-pyridinyl)methanone with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired oxime derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-[PHENYL(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-NITROBENZOATE involves its interaction with specific molecular targets. The nitrobenzoyl oxime moiety can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecules involved .

Comparison with Similar Compounds

Phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime can be compared with other similar compounds, such as:

  • Phenyl(4-pyridinyl)methanone O-(2-nitrobenzoyl)oxime
  • Phenyl(4-pyridinyl)methanone O-(3-nitrobenzoyl)oxime
  • Phenyl(4-pyridinyl)methanone O-(4-methoxybenzoyl)oxime

These compounds share similar structural features but differ in the position or nature of the substituents on the benzoyl group. The unique combination of the nitro group and the oxime moiety in (E)-[PHENYL(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-NITROBENZOATE contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C19H13N3O4

Molecular Weight

347.3 g/mol

IUPAC Name

[(E)-[phenyl(pyridin-4-yl)methylidene]amino] 4-nitrobenzoate

InChI

InChI=1S/C19H13N3O4/c23-19(16-6-8-17(9-7-16)22(24)25)26-21-18(14-4-2-1-3-5-14)15-10-12-20-13-11-15/h1-13H/b21-18+

InChI Key

RAYNBWCXEMCKJN-DYTRJAOYSA-N

SMILES

C1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3

Origin of Product

United States

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